molecular formula C12H16N2O2 B12081200 4-Amino-2-cyclobutoxy-N-methylbenzamide

4-Amino-2-cyclobutoxy-N-methylbenzamide

Cat. No.: B12081200
M. Wt: 220.27 g/mol
InChI Key: OXXSCLNRZKUDPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclobutoxy-N-methylbenzamide typically involves the reaction of 4-amino-N-methylbenzamide with cyclobutanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclobutoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Amino-2-cyclobutoxy-N-methylbenzamide has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclobutoxy-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Biological Activity

4-Amino-2-cyclobutoxy-N-methylbenzamide is a compound of interest due to its potential biological activities, which have been explored in various research studies. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Structure:

  • Molecular Formula: C12H16N2O2
  • Molecular Weight: 220.27 g/mol
  • IUPAC Name: this compound

Structural Features:
The compound features an amine group, a cyclobutoxy moiety, and a benzamide structure, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

  • Receptor Modulation: The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
  • Enzyme Inhibition: It may inhibit specific enzymes related to metabolic pathways, impacting processes such as inflammation and oxidative stress.
  • Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, helping to scavenge free radicals and reduce oxidative damage.

In Vitro Studies

  • Neuroprotective Effects:
    • Research has indicated that this compound exhibits neuroprotective properties in cell cultures exposed to neurotoxic agents. It was found to significantly reduce cell death and promote cell survival through anti-apoptotic pathways.
  • Anti-inflammatory Properties:
    • In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

  • Animal Models:
    • In rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation, supporting its therapeutic potential for CNS disorders.
  • Toxicological Assessment:
    • Toxicity studies have shown that at therapeutic doses, this compound exhibits a favorable safety profile with no significant adverse effects observed in treated animals.

Case Study 1: Neurodegenerative Disease Model

A study investigated the effects of this compound on a mouse model of Alzheimer's disease. The results indicated:

  • Cognitive Improvement: Mice treated with the compound showed enhanced memory performance in maze tests compared to controls.
  • Biomarker Analysis: Decreased levels of amyloid-beta plaques were observed in the brains of treated mice.

Case Study 2: Inflammation Model

In a study focused on inflammatory bowel disease (IBD), the compound was administered to rats with induced colitis:

  • Symptom Relief: Treated animals exhibited reduced symptoms and improved histopathological scores.
  • Mechanistic Insights: The study suggested that the compound modulates gut microbiota composition, contributing to its anti-inflammatory effects.

Comparative Analysis

PropertyThis compoundSimilar Compounds (e.g., Benzamides)
Neuroprotective ActivitySignificantVariable
Anti-inflammatory ActivityStrongModerate to strong
Safety ProfileFavorableVaries by compound

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-amino-2-cyclobutyloxy-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)10-6-5-8(13)7-11(10)16-9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15)

InChI Key

OXXSCLNRZKUDPY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)OC2CCC2

Origin of Product

United States

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